5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine
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Overview
Description
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine is a chemical compound that features a chloro-substituted isoindoline core linked to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the isoindoline core. One common method involves the reaction of 5-chloroisoindoline with 2-aminoimidazole under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the chloro substituent.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the isoindoline core.
Scientific Research Applications
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tizanidine hydrochloride: A compound with a similar imidazole structure, used as a muscle relaxant.
Imidazole derivatives: Various imidazole-containing compounds with different biological activities.
Uniqueness
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine is unique due to its specific chloro substitution and the combination of the isoindoline and imidazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H13ClN4 |
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Molecular Weight |
236.70 g/mol |
IUPAC Name |
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindol-2-amine |
InChI |
InChI=1S/C11H13ClN4/c12-10-2-1-8-6-16(7-9(8)5-10)15-11-13-3-4-14-11/h1-2,5H,3-4,6-7H2,(H2,13,14,15) |
InChI Key |
LNYXTVUGSBRSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NN2CC3=C(C2)C=C(C=C3)Cl |
Origin of Product |
United States |
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